molecular formula C6H10O3 B14471531 3-Methyl-1,4-dioxepan-2-one CAS No. 65565-07-3

3-Methyl-1,4-dioxepan-2-one

Cat. No.: B14471531
CAS No.: 65565-07-3
M. Wt: 130.14 g/mol
InChI Key: OXPPJEYICWLSLV-UHFFFAOYSA-N
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Description

3-Methyl-1,4-dioxepan-2-one is a cyclic organic compound with a seven-membered ring structure It is a derivative of dioxepane, characterized by the presence of a methyl group at the third position and an oxygen atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,4-dioxepan-2-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of cyclic monomers. For instance, the compound can be prepared by the polymerization of 2-methylene-1,3-dioxepane under controlled conditions . The reaction typically requires a radical initiator and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the use of commercially available catalysts and monomers. The process may include the use of Salen-Cr(III) and PPNCl catalytic systems for the ring-opening polymerization of glycolide and epoxides . These methods allow for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-dioxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-dioxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by various organocatalysts, which facilitate the cleavage of the ring structure and the formation of polymer chains . The molecular targets and pathways involved include the interaction with catalysts and the subsequent polymerization reactions.

Comparison with Similar Compounds

3-Methyl-1,4-dioxepan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and suitability for various applications.

Properties

CAS No.

65565-07-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-methyl-1,4-dioxepan-2-one

InChI

InChI=1S/C6H10O3/c1-5-6(7)9-4-2-3-8-5/h5H,2-4H2,1H3

InChI Key

OXPPJEYICWLSLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OCCCO1

Origin of Product

United States

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